molecular formula C21H15ClN2O2S B439702 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide CAS No. 313703-90-1

2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide

Cat. No.: B439702
CAS No.: 313703-90-1
M. Wt: 394.9g/mol
InChI Key: UNNSMEFFEKBMHR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Naphthalene Substitution: The naphthalene moiety is introduced via a nucleophilic aromatic substitution reaction, where a naphthylamine derivative reacts with the thiazole intermediate.

    Acetamide Formation: The final step involves the coupling of the 4-chlorophenoxyacetic acid with the thiazole-naphthalene intermediate using coupling reagents such as carbodiimides (e.g., DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the acetamide group or the aromatic rings, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar structure of the naphthalene moiety might allow the compound to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-(phenyl)thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(4-bromophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide: Similar structure but with the naphthalene moiety attached at a different position.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and structural features. The presence of both the chlorophenoxy and naphthalen-1-yl groups, along with the thiazole ring, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-15-8-10-16(11-9-15)26-12-20(25)24-21-23-19(13-27-21)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNSMEFFEKBMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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